N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide
CAS No.: 1396792-44-1
Cat. No.: VC5235274
Molecular Formula: C17H30N2O3
Molecular Weight: 310.438
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396792-44-1 |
|---|---|
| Molecular Formula | C17H30N2O3 |
| Molecular Weight | 310.438 |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-hydroxy-4,4-dimethylpentyl)oxamide |
| Standard InChI | InChI=1S/C17H30N2O3/c1-17(2,3)14(20)10-12-19-16(22)15(21)18-11-9-13-7-5-4-6-8-13/h7,14,20H,4-6,8-12H2,1-3H3,(H,18,21)(H,19,22) |
| Standard InChI Key | SBJUIFTZFOROHW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(CCNC(=O)C(=O)NCCC1=CCCCC1)O |
Introduction
Overview of the Compound
The compound "N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-hydroxy-4,4-dimethylpentyl)oxalamide" is an oxalamide derivative. Oxalamides are organic compounds containing an oxalamide group (-CONH-) linked to various substituents. This specific compound features:
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N1 Substituent: A 2-(cyclohex-1-en-1-yl)ethyl group, indicating a cyclohexene ring attached to an ethyl chain.
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N2 Substituent: A 3-hydroxy-4,4-dimethylpentyl group, which includes a hydroxyl group and a branched alkyl chain.
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Core Structure: The oxalamide functional group (-CONH-) connects these two substituents.
Potential Applications
Oxalamides and their derivatives are often studied for various applications, including:
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Pharmaceuticals: Oxalamides can act as bioactive molecules with potential therapeutic properties such as anti-inflammatory or antimicrobial effects.
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Material Science: Some oxalamides are used in polymer synthesis or as stabilizers.
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Chemical Intermediates: They can serve as intermediates in organic synthesis for more complex molecules.
Synthesis
The synthesis of such compounds typically involves:
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Amidation Reaction: Combining oxalyl chloride with appropriate amines (e.g., 2-(cyclohex-1-en-1-yl)ethylamine and 3-hydroxy-4,4-dimethylpentylamine).
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Purification: Using recrystallization or chromatography to isolate the product.
Research Directions
Further research on this compound could focus on:
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Biological Activity: Screening for pharmacological effects such as enzyme inhibition or receptor binding.
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Structural Analysis: Using techniques like NMR, IR spectroscopy, and X-ray crystallography to confirm its structure.
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Computational Studies: Molecular docking or dynamics simulations to explore potential interactions with biological targets.
Data Table Example
| Property | Description |
|---|---|
| Chemical Formula | C16H28N2O3 |
| Functional Groups | Amide (-CONH), Hydroxyl (-OH) |
| Molecular Weight | ~296 g/mol |
| Solubility | Likely soluble in polar organic solvents |
| Potential Applications | Pharmaceuticals, materials science |
If you need further detailed analysis or experimental data about this compound, additional specialized resources or laboratory studies would be required.
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